molecular formula C23H28BrN3O2S B2573835 (E)-N-(4-(4-ethoxyphenyl)-3-(2-morpholinoethyl)thiazol-2(3H)-ylidene)aniline hydrobromide CAS No. 351859-49-9

(E)-N-(4-(4-ethoxyphenyl)-3-(2-morpholinoethyl)thiazol-2(3H)-ylidene)aniline hydrobromide

Cat. No.: B2573835
CAS No.: 351859-49-9
M. Wt: 490.46
InChI Key: VYEGNZSRHAKWGG-XMXXDQCKSA-N
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Description

(E)-N-(4-(4-ethoxyphenyl)-3-(2-morpholinoethyl)thiazol-2(3H)-ylidene)aniline hydrobromide is a complex synthetic compound featuring a thiazole core substituted with 4-ethoxyphenyl and 2-morpholinoethyl groups, and an aniline derivative. This structural profile, particularly the morpholine and thiazole motifs, is common in medicinal chemistry research for developing biologically active molecules. Thiazole and morpholinoethyl derivatives are frequently explored in various pharmacological contexts. For instance, research into structurally advanced compounds may target specific enzymes or cellular pathways . This reagent is intended for use in early-stage drug discovery and development, providing a versatile scaffold for the synthesis and evaluation of novel chemical entities. It is strictly for use in laboratory research to investigate its potential interactions and mechanisms of action. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-ethoxyphenyl)-3-(2-morpholin-4-ylethyl)-N-phenyl-1,3-thiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S.BrH/c1-2-28-21-10-8-19(9-11-21)22-18-29-23(24-20-6-4-3-5-7-20)26(22)13-12-25-14-16-27-17-15-25;/h3-11,18H,2,12-17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEGNZSRHAKWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCN4CCOCC4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-(4-ethoxyphenyl)-3-(2-morpholinoethyl)thiazol-2(3H)-ylidene)aniline hydrobromide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer treatment. This article explores its synthesis, biological mechanisms, and pharmacological properties, supported by various studies and data.

Synthesis

The synthesis of this compound typically involves a multi-step chemical process, including the formation of thiazole derivatives and subsequent coupling reactions. The general synthetic route includes:

  • Formation of Thiazole Ring : Utilizing appropriate thiourea derivatives in the presence of an acid catalyst.
  • Coupling with Morpholine Derivatives : This step introduces the morpholinoethyl group, enhancing solubility and biological activity.
  • Hydrobromide Salt Formation : To improve stability and solubility for pharmacological applications.

Antitumor Properties

Recent studies have highlighted the antitumor potential of this compound. Notably:

  • In Vitro Studies : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported a significant inhibition rate against human gastric carcinoma cells with a GI value exceeding 80% at a concentration of 10 μM .
  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of intrinsic pathways, possibly involving caspase activation and mitochondrial membrane potential disruption .

Pharmacological Profile

The pharmacological profile includes:

  • Selectivity : The compound shows selective activity against specific cancer types, minimizing effects on normal cells.
  • ADME-Tox Properties : Preliminary assessments indicate favorable absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profiles, suggesting good drug-likeness and safety parameters for further development .

Case Studies

  • Study on Anticancer Activity :
    • A study conducted on various thiazole derivatives, including this compound, demonstrated promising results in inhibiting cell proliferation in multiple cancer cell lines such as HCT-116 (colorectal carcinoma) and SK-BR-3 (breast cancer). The most potent derivative showed a significant growth inhibition percentage at low micromolar concentrations .
  • Mechanistic Insights :
    • Further investigations into the molecular mechanisms revealed that the compound could interfere with key signaling pathways involved in cell survival and proliferation, particularly those related to kinase activity .

Data Table: Biological Activity Overview

PropertyValue/Observation
Cytotoxicity GI value > 80% at 10 μM against gastric carcinoma
Selectivity Active against HCT-116 and SK-BR-3 cell lines
Mechanism Induces apoptosis via caspase activation
ADME-Tox Profile Favorable drug-likeness properties

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related thiazole and thiazolidine derivatives, focusing on synthesis, physical properties, and spectral features.

Key Observations

Core Structure Differences :

  • The target compound’s unsaturated thiazol-2(3H)-ylidene core contrasts with the saturated thiazolidine-2,4-dione in compound 4m . The former’s conjugated system may enhance stability and electronic interactions compared to the latter’s ketone-rich structure.
  • The hydrobromide salt in the target compound and ’s analog improves crystallinity, whereas neutral forms (e.g., 4m, 6e) may exhibit lower melting points .

Substituent Effects: Ethoxy vs. Morpholinoethyl vs.

Synthesis and Yields: High yields (71–95%) are common in thiazole derivatives using ethanol or ethyl acetate-ethanol solvents . The target compound’s synthesis likely follows similar protocols, though specifics are unavailable.

Spectral Data: IR Spectroscopy: Thiazole derivatives consistently show C=O (1703–1705 cm⁻¹) and C=N (1613 cm⁻¹) stretches . The target compound’s morpholinoethyl group would produce characteristic C-O and C-N stretches near 1100–1250 cm⁻¹. NMR Signals: Morpholino protons in analogs appear as triplets at δ 2.9–3.6 ppm , while aromatic protons (e.g., ethoxyphenyl) resonate at δ 6.5–8.5 ppm .

Pharmacological Potential: Thiazolidine-2,4-diones (e.g., 4m) exhibit antimicrobial activity , suggesting the target compound’s thiazole core and morpholino group may similarly target microbial enzymes. Quinoline-containing analogs (e.g., 6e) are unexplored in the evidence but may have anticancer applications .

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